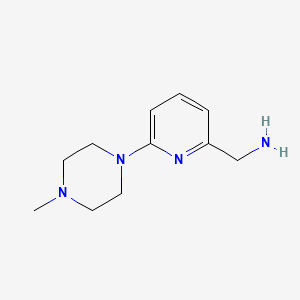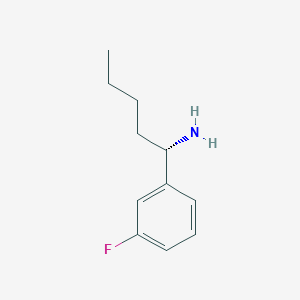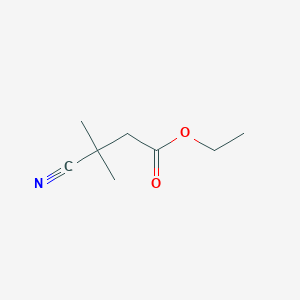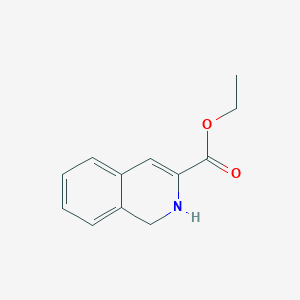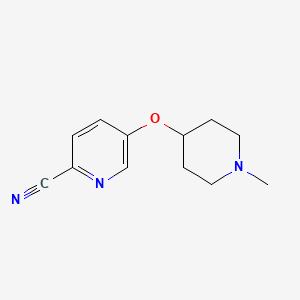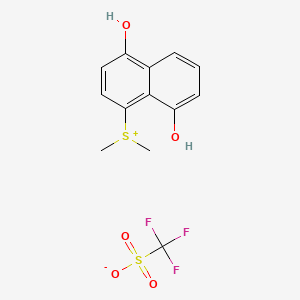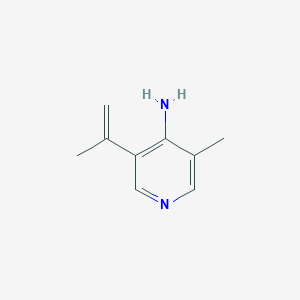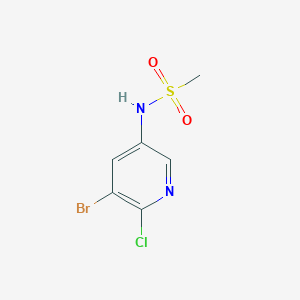
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S It is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide typically involves the introduction of bromine and chlorine atoms onto a pyridine ring, followed by the addition of a methanesulfonamide group. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonamide formation. Specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The methanesulfonamide group may also play a role in modulating its activity and stability. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)methanesulfonamide
- N-(5-Bromo-3-chloropyridin-2-yl)methanesulfonamide
- N-(5-Bromo-4-chloropyridin-3-yl)methanesulfonamide
Uniqueness
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in certain applications, such as increased selectivity or potency in biological assays.
Propiedades
Fórmula molecular |
C6H6BrClN2O2S |
|---|---|
Peso molecular |
285.55 g/mol |
Nombre IUPAC |
N-(5-bromo-6-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-13(11,12)10-4-2-5(7)6(8)9-3-4/h2-3,10H,1H3 |
Clave InChI |
WCFUNGMMLIXEIA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(N=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
